

A Technical Guide to the Physicochemical Properties of 3-Bromopropionic Acid

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Compound of Interest

Compound Name: 3-Bromopropionic acid

Cat. No.: B048846

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionic acid (CAS No: 590-92-1), also known as β -bromopropionic acid, is a halogenated carboxylic acid of significant interest in the fields of organic synthesis and pharmaceutical development. Its utility as a versatile intermediate stems from its bifunctional nature, incorporating both a carboxylic acid moiety and a reactive bromo-alkyl group. This dual functionality allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides a comprehensive and in-depth overview of the core physical and chemical properties of **3-Bromopropionic acid**, complete with experimental protocols and logical workflows to aid researchers in their work with this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of **3-Bromopropionic acid** are compiled in the subsequent tables, offering a readily accessible reference for key quantitative data.

General and Physical Properties

Property	Value
Molecular Formula	C ₃ H ₅ BrO ₂ [1]
Molecular Weight	152.97 g/mol [1]
Appearance	White to pale yellow crystalline solid[2][3]
Melting Point	58-62 °C[3]
Boiling Point	140-142 °C at 45 mmHg[1]
Density	1.48 g/cm ³ at 25 °C[1]
pKa	4.01 (at 25 °C)

Solubility Profile

Solvent	Solubility
Water	Soluble[2]
Ethanol	Soluble[2]
Ether	Soluble[2]
Chloroform	Soluble[2]
Benzene	Soluble[2]

Spectroscopic Data Summary

Technique	Key Data and Observations
¹ H NMR	Spectra have been reported in D ₂ O.[4]
¹³ C NMR	Spectra have been reported in D ₂ O.[4][5]
Infrared (IR)	Characteristic spectra are available for samples prepared as KBr discs or in CCl ₄ solution.[4]
Mass Spectrometry (GC-MS)	Analysis typically requires derivatization, for example, with MTBSTFA, to enhance volatility. [6][7][8]

Experimental Protocols

This section provides detailed methodologies for the determination of the principal physicochemical properties of **3-Bromopropionic acid**, designed to be reproducible in a laboratory setting.

Melting Point Determination

The melting point of **3-Bromopropionic acid** is accurately measured using the capillary tube method with a calibrated melting point apparatus.

Procedure:

- A small quantity of finely ground **3-Bromopropionic acid** is carefully packed into a glass capillary tube, sealed at one end, to a sample height of approximately 2-3 mm.
- The prepared capillary tube is inserted into the heating block of a melting point apparatus.
- The sample is heated at a rapid rate of 10-15 °C per minute to quickly approach the expected melting point.
- As the temperature nears the anticipated melting range, the heating rate is reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.
- The temperature at which the first drop of liquid is observed and the temperature at which the entire sample has completely liquefied are recorded. This range represents the melting point.

Boiling Point Determination (at Reduced Pressure)

To prevent potential thermal decomposition at its atmospheric boiling point, the boiling point of **3-Bromopropionic acid** is determined under reduced pressure.

Procedure:

- A small volume of **3-Bromopropionic acid** is placed into a small-scale distillation flask.

- The distillation apparatus is securely connected to a vacuum pump and a manometer to monitor the pressure.
- The pressure within the system is carefully lowered to a stable, recorded value (e.g., 45 mmHg).
- The sample is then gently heated until it boils, and the temperature of the vapor that condenses is recorded. This temperature is the boiling point at the measured pressure.

Solubility Assessment

The solubility of **3-Bromopropionic acid** in a range of solvents is determined through systematic dissolution tests.

Procedure:

- Into a test tube containing a precisely measured volume of the desired solvent (e.g., 1 mL), a small, accurately weighed amount of **3-Bromopropionic acid** (e.g., 10 mg) is introduced.
- The mixture is agitated vigorously, typically using a vortex mixer, at a controlled and constant temperature.
- If the solid dissolves completely, further pre-weighed portions of the solute are added incrementally until the solution becomes saturated and solid material remains undissolved.
- The solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in grams per 100 mL of solvent).

pKa Determination

The acid dissociation constant (pKa) of **3-Bromopropionic acid** is precisely determined by potentiometric titration.

Procedure:

- A standard aqueous solution of **3-Bromopropionic acid** of known concentration is prepared.

- A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used as the titrant.
- The initial pH of the **3-Bromopropionic acid** solution is recorded using a calibrated pH meter.
- The basic titrant is added in small, measured increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.
- The collected data is used to plot a titration curve of pH versus the volume of titrant added.
- The pKa is determined from the pH value at the half-equivalence point of the titration curve.

Spectroscopic Analysis

Sample Preparation:

- Approximately 5-10 mg of **3-Bromopropionic acid** is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), within a standard NMR tube.^[4]
- The tube is securely capped and gently agitated to ensure the sample is completely dissolved and the solution is homogeneous.

Analysis:

- The NMR spectra are acquired using a high-resolution NMR spectrometer (e.g., 300 MHz for ¹H NMR).
- Chemical shifts are reported in parts per million (ppm) and are referenced to an appropriate internal standard.

Sample Preparation (Thin Solid Film Method):

- A small amount of **3-Bromopropionic acid** is dissolved in a minimal amount of a volatile organic solvent, such as methylene chloride.
- A single drop of this solution is carefully applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

- The solvent is allowed to evaporate completely, which leaves a thin, uniform film of the solid compound on the plate.

Analysis:

- The salt plate with the sample film is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer.
- The infrared spectrum is then recorded over the desired wavenumber range.

Due to its inherent low volatility, **3-Bromopropionic acid** requires chemical derivatization prior to analysis by GC-MS to ensure efficient chromatographic separation and detection.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Derivatization and Analysis:

- The sample containing **3-Bromopropionic acid** is first extracted into a suitable organic solvent, such as ethyl acetate.[\[6\]](#)[\[8\]](#)
- The solvent extract is then treated with a silylating agent, for instance, N-methyl-N-(tert-butyltrimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with the carboxylic acid group to form a more volatile tert-butyltrimethylsilyl ester.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- The derivatized sample is then injected into the GC-MS instrument.
- The components are separated on a capillary column (e.g., HP-1), and the mass spectrum of the derivatized **3-Bromopropionic acid** is obtained for identification and quantification.[\[6\]](#)

Chemical Reactivity and Synthesis

Key Chemical Reactions

3-Bromopropionic acid exhibits reactivity characteristic of both its carboxylic acid and alkyl halide functional groups.

- Esterification: The carboxylic acid group readily undergoes esterification when reacted with an alcohol in the presence of a strong acid catalyst.

- Nucleophilic Substitution: The bromine atom at the β -position is susceptible to displacement by a wide variety of nucleophiles. A prominent example is its hydrolysis to form 3-hydroxypropionic acid (hydracrylic acid) when treated with an aqueous alkali.[1]

Synthetic Route

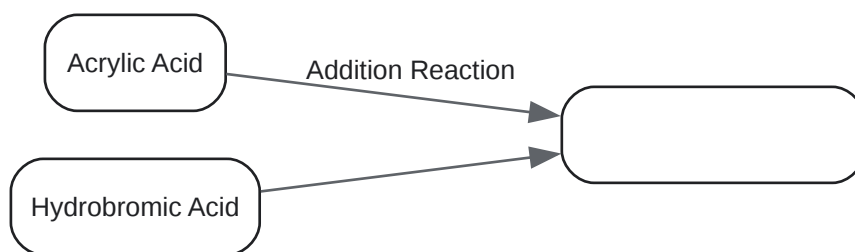
A prevalent and efficient method for the laboratory and industrial synthesis of **3-Bromopropionic acid** is the hydrobromination of acrylic acid.[1][9]

Procedure:

- Acrylic acid is reacted directly with hydrobromic acid (HBr).[9]
- The reaction mixture is typically heated to facilitate the electrophilic addition of HBr across the carbon-carbon double bond.[9]
- Upon completion of the reaction, the resulting **3-Bromopropionic acid** is isolated and purified, commonly through recrystallization.[9]

Visualizations

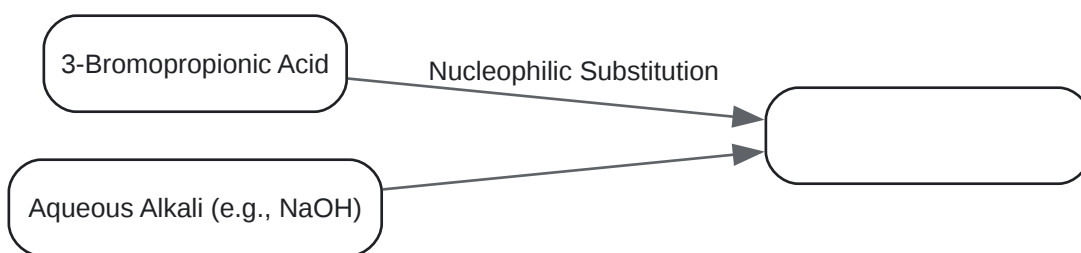
Synthesis of 3-Bromopropionic Acid



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Caption: Synthesis of **3-Bromopropionic Acid** from Acrylic Acid and HBr.

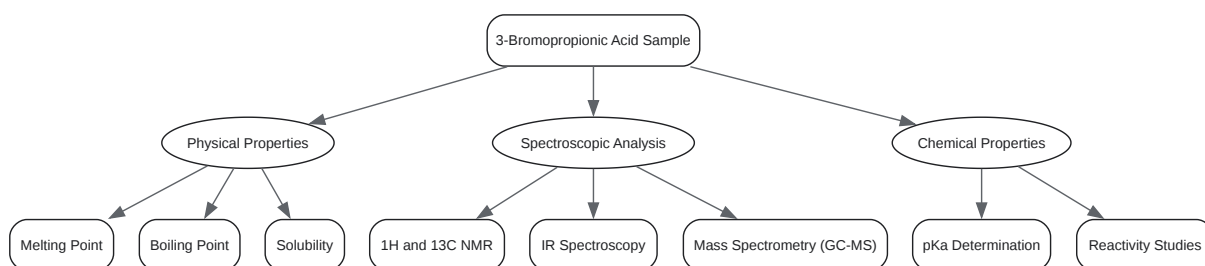
Hydrolysis of 3-Bromopropionic Acid



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Caption: Hydrolysis of **3-Bromopropionic Acid** to 3-Hydroxypropionic Acid.

Physicochemical Characterization Workflow



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Caption: Workflow for the Physicochemical Characterization of **3-Bromopropionic Acid**.

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